7,8-Difluoroisoquinoline
Overview
Description
7,8-Difluoroisoquinoline is a fluorinated derivative of isoquinoline, a nitrogen-containing heteroaromatic compound. Isoquinolines are known for their presence in various naturally occurring alkaloids and their significant role in pharmaceuticals, agriculture, and materials science.
Mechanism of Action
Target of Action
7,8-Difluoroisoquinoline is a type of fluorinated isoquinoline . Isoquinolines are widely found in naturally occurring alkaloids and are essential in pharmaceutical, agricultural, and materials sciences because they exhibit various bioactivities and useful physical properties . .
Mode of Action
It’s known that the introduction of fluorine atoms into isoquinolines often results in unique bioactivities . This suggests that this compound may interact with its targets in a unique way due to the presence of fluorine atoms, leading to changes in the target’s function or activity.
Biochemical Pathways
Isoquinolines are known to be involved in various biochemical processes
Result of Action
It’s known that fluorinated isoquinolines have unique characteristics such as biological activities and light-emitting properties . This suggests that this compound may have similar effects.
Preparation Methods
The synthesis of 7,8-Difluoroisoquinoline can be achieved through several methods:
Direct Fluorination: This involves the direct introduction of fluorine atoms onto the isoquinoline ring.
Cyclization of Precursor Compounds: Another approach involves the cyclization of precursor compounds that already contain fluorinated benzene rings.
Industrial Production: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions and catalysts to achieve high yields and purity.
Chemical Reactions Analysis
7,8-Difluoroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in this compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different oxidation states and derivatives.
Cycloaddition Reactions: This compound can participate in cycloaddition reactions, forming complex polycyclic structures.
Scientific Research Applications
7,8-Difluoroisoquinoline has a wide range of applications in scientific research:
Comparison with Similar Compounds
7,8-Difluoroisoquinoline can be compared with other fluorinated isoquinolines and quinolines:
Properties
IUPAC Name |
7,8-difluoroisoquinoline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2N/c10-8-2-1-6-3-4-12-5-7(6)9(8)11/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFHCLHWWUXRGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=CN=C2)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101313340 | |
Record name | 7,8-Difluoroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101313340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
475994-57-1 | |
Record name | 7,8-Difluoroisoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=475994-57-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7,8-Difluoroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101313340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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